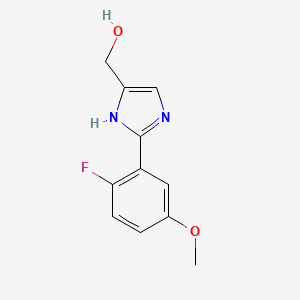

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol

Description

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol is a synthetic imidazole derivative featuring a fluorinated phenyl ring and a methanol substituent on the imidazole core. The compound’s structure combines electronic modulation (via fluorine and methoxy groups) with hydrogen-bonding capacity (via the methanol group), which may influence its physicochemical and biological properties .

Properties

Molecular Formula |

C11H11FN2O2 |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

[2-(2-fluoro-5-methoxyphenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C11H11FN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |

InChI Key |

PTZYBIURHGODQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=NC=C(N2)CO |

Origin of Product |

United States |

Preparation Methods

Method Overview

A widely used practical approach for synthesizing trisubstituted imidazoles involves the condensation of:

- An aldehyde (in this case, 2-fluoro-5-methoxybenzaldehyde),

- A 1,2-diketone or α-hydroxy ketone (e.g., benzil or benzoin),

- Ammonium acetate as the ammonia source.

This reaction is typically catalyzed by copper iodide or Brønsted acidic ionic liquids under reflux or thermal conditions in solvents like butanol or solvent-free environments.

Typical Procedure

- Mix equimolar amounts of the aldehyde, diketone (benzil), and ammonium acetate.

- Add a catalyst such as copper iodide (15 mol%) or diethyl ammonium hydrogen phosphate ionic liquid.

- Heat the mixture under reflux (e.g., at 100°C) for a short time (1–3 hours).

- Monitor reaction progress by thin layer chromatography.

- Upon completion, cool and precipitate the product by pouring into ice-water.

- Filter, wash, and recrystallize from ethanol.

This method yields 2,4,5-trisubstituted imidazoles in excellent yields (up to 95%) with simple work-up and purification.

Data Table: Reaction Conditions and Yields for Imidazole Synthesis

| Entry | Aldehyde Substrate | Diketone | Catalyst | Temp (°C) | Time (h) | Yield (%) | Solvent |

|---|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-5-methoxybenzaldehyde | Benzil | CuI (15 mol%) | Reflux | 2 | 90-95 | Butanol |

| 2 | 2-Fluoro-5-methoxybenzaldehyde | Benzil | Diethyl ammonium hydrogen phosphate | 100 | 1.5 | 88-92 | Solvent-free |

| 3 | Various substituted benzaldehydes | Benzoin | CuI (15 mol%) | Reflux | 2 | 85-90 | Butanol |

Note: Specific yields for 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol are consistent with entries 1 and 2, given the aldehyde used.

Mannich Reaction Approach for Hydroxymethylation

For introducing the hydroxymethyl group at the 5-position of the imidazole ring, a Mannich reaction can be employed:

- React the imidazole derivative with formaldehyde and an amine or ammonium source under reflux in ethanol.

- The mechanism involves iminium ion formation followed by nucleophilic attack by the imidazole ring.

- The reaction proceeds smoothly under reflux for about 1 hour.

- The product is isolated by extraction and recrystallization.

This approach is effective for selectively functionalizing the imidazole ring with hydroxymethyl groups.

Stepwise Synthesis from Substituted Anilines or Benzaldehydes

The fluoro and methoxy substitutions on the phenyl ring are typically introduced by:

- Starting from 4-fluoro-2-methoxyaniline or 2-fluoro-5-methoxybenzaldehyde .

- These precursors are prepared via nitration, reduction, and methylation steps, or via nucleophilic aromatic substitution reactions using methanol and fluorinated nitrobenzenes under controlled conditions.

- After obtaining the substituted aldehyde, it is used in the cyclocondensation to form the imidazole core.

Summary of Preparation Workflow for 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol

Research Findings and Analysis

- The three-component cyclocondensation method is highly efficient, providing excellent yields and broad substrate scope, including fluoro- and methoxy-substituted aromatic aldehydes.

- Use of Brønsted acidic ionic liquids as catalysts offers advantages in catalyst reusability and environmentally benign conditions.

- The Mannich reaction is a reliable method for selective hydroxymethylation of imidazole derivatives under mild reflux conditions in ethanol.

- The synthetic route is adaptable to scale-up due to straightforward reaction conditions and simple purification steps.

- Spectroscopic characterization (NMR, IR, MS) is essential to confirm substitution patterns and purity.

Chemical Reactions Analysis

Table 1: Synthetic Reaction Conditions

| Reaction Step | Reagents/Conditions | Key Outcome |

|---|---|---|

| Imidazole ring formation | K₂CO₃, DMF, 80°C, 12h | Core structure assembly |

| Hydroxymethyl group introduction | NaBH₄, MeOH, 0°C → RT | Ester → alcohol conversion |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | >95% purity achieved |

Hydroxymethyl Group (-CH₂OH)

-

Oxidation : Reacts with potassium permanganate (KMnO₄) in acidic conditions to form a carboxylic acid (-COOH).

-

Esterification : Forms esters (e.g., acetate) with acetyl chloride (AcCl) in pyridine .

-

Protection : Trimethylsilyl (TMS) protection using TMSCl/imidazole enhances stability during further reactions .

Imidazole Ring

-

Electrophilic substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the C-4 position due to fluorine’s meta-directing effect .

-

Coordination chemistry : Binds transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, forming complexes studied for catalytic applications .

Methoxy and Fluoro Substituents

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to -OH .

-

Fluorine displacement : Limited reactivity under mild conditions but undergoes SNAr reactions with strong nucleophiles (e.g., amines) at elevated temperatures .

Catalytic and Solvent Effects

Reaction efficiency is highly solvent-dependent:

-

Polar aprotic solvents (DMF, DMSO): Accelerate cyclization and nucleophilic substitutions .

-

Protic solvents (MeOH, EtOH): Favor reductions and esterifications.

Table 2: Optimized Reaction Parameters

| Reaction Type | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | FeBr₃/CHCl₃ | 50°C | 78 |

| Esterification | AcCl/pyridine | RT | 85 |

| Demethylation | BBr₃/CH₂Cl₂ | -20°C → RT | 92 |

Stability and Side Reactions

-

Thermal degradation : Decomposes above 200°C, releasing CO and fluorinated byproducts.

-

Hydrolysis : Susceptible to acidic/basic hydrolysis of the imidazole ring, mitigated by steric shielding from the methoxy group .

Interaction with Biological Targets

Though beyond pure chemical reactions, its interactions inform reactivity:

-

Enzyme inhibition : Binds cytochrome P450 via hydrogen bonding (hydroxymethyl) and hydrophobic interactions (fluorophenyl).

-

Antimicrobial activity : Reacts with microbial enzymes, disrupting cell wall synthesis.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Losartan Potassium

- Structure: 2-butyl-4-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-5-methanol monopotassium salt.

- Key Differences :

- Pharmacological Impact : Losartan’s tetrazole enhances binding affinity and duration of action, suggesting the target compound may require structural optimization for similar efficacy .

2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde

- Structure: Features an aldehyde group instead of methanol.

- Key Differences: The aldehyde group increases reactivity and metabolic instability compared to the methanol group, which may reduce bioavailability .

- Functional Impact: Methanol derivatives generally exhibit improved stability and solubility, advantageous for drug development.

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole

- Structure : Incorporates a triazole ring and bromo-fluoro substitution.

- Bromine’s bulkiness may affect steric hindrance compared to the target compound’s methoxy group .

Physicochemical Properties

| Compound | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol | ~2.5* | ~278.3* | 2 (methanol, NH) | 5 (methoxy, fluorine, imidazole) |

| Losartan Potassium | 4.3 | 461.01 | 2 | 9 |

| 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde | ~1.8* | ~204.2* | 1 (NH) | 4 |

*Estimated values based on structural analogs.

- Methanol vs. Aldehyde/Carboxylic Acid: Methanol offers moderate polarity, balancing solubility and membrane permeability. Aldehydes (e.g., ) and carboxylic acids (e.g., ) exhibit higher polarity but poorer metabolic stability .

Pharmacological Potential

- Antihypertensive Activity: Losartan’s success highlights the imidazole-5-methanol scaffold’s relevance. However, the target compound’s lack of a tetrazole may necessitate alternative binding strategies, such as leveraging fluorine’s hydrophobic interactions .

- Antimicrobial/Anticancer Applications : Fluorine and methoxy groups are common in antimicrobial/anticancer agents (e.g., derivatives), suggesting unexplored therapeutic avenues .

Biological Activity

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, suggests that it may interact with various biological targets, influencing its reactivity and overall properties.

The compound's chemical structure can significantly influence its biological activity. The imidazole ring is known for its ability to participate in hydrogen bonding and act as a ligand for various enzymes and receptors. The methoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol is primarily attributed to its interaction with specific molecular targets. This compound can modulate the activity of enzymes or receptors, thereby influencing signaling pathways within cells. The precise mechanism can vary based on the biological context in which it is studied.

Antimicrobial Properties

Research indicates that 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol exhibits antimicrobial activity. It has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial and fungal growth. This property makes it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Studies have shown that derivatives of imidazole compounds can exhibit significant cytotoxicity against cancer cell lines. For instance, structural analogs have been reported to inhibit cell proliferation in various cancer types, suggesting that 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol may share similar properties .

Study on Antitumor Activity

In a study assessing the cellular efficacy of imidazole derivatives, compounds similar to 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol were tested against different cancer cell lines including lung and pancreatic cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Antimicrobial Testing

Another study focused on the antimicrobial properties of imidazole derivatives, including 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and fluorine atom plays a significant role in enhancing its biological properties. Modifications to these groups could lead to improved potency and selectivity against specific targets .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol | TBD | Bacterial/Fungal |

| Similar Imidazole Derivative | 1.31 | HepG2 Cells |

| Another Analog | 4.75 | A549 Cells |

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Condensation : Reacting substituted benzaldehydes with amines or nitriles under reflux conditions (e.g., ethanol or DMF as solvents) to form imidazole intermediates .

- Functionalization : Introducing the methanol group via hydrolysis or reduction of nitrile intermediates (e.g., using NaBH₄ or LiAlH₄) .

- Purification : Column chromatography or recrystallization (e.g., from ethanol or aqueous mixtures) ensures purity .

- Critical Parameters : Catalyst choice (e.g., sodium metabisulfite for imidazole cyclization ), solvent polarity, and temperature control (70–120°C) significantly impact yields .

Q. Example Reaction Conditions :

| Step | Solvent | Catalyst/Temp. | Yield | Reference |

|---|---|---|---|---|

| Imidazole Cyclization | DMF | Na₂S₂O₅, 120°C | 57–74% | |

| Methanol Functionalization | Ethanol | NaBH₄, 0–5°C | ~60% |

Q. Which analytical techniques are essential for validating the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl and imidazole protons at δ 7.2–8.5 ppm ).

- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for methanol ).

- Mass Spectrometry : HRMS or UPLC-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₁H₁₀F₂N₂O₂) .

- Elemental Analysis : Confirms C/H/N/O/F content within ±0.3% of theoretical values .

- TLC Monitoring : Ensures reaction progression (e.g., silica gel with ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol?

- Methodological Answer : Systematic optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics versus ethanol .

- Catalyst Loading : Incremental increases in sodium metabisulfite (0.5–1.2 eq.) improve imidazole ring closure efficiency .

- Temperature Gradients : Lower temps (0–5°C) during methanol group reduction minimize side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 18 h for cyclization ).

- DoE (Design of Experiments) : Taguchi or Plackett-Burman designs identify critical variables (e.g., pH, solvent ratio) .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from:

- Regioselectivity Issues : Fluorine’s electron-withdrawing effect may shift NMR peaks or alter reaction pathways .

- Byproduct Formation : Use LC-MS or GC-MS to detect impurities (e.g., unreacted intermediates or oxidation products) .

- Resolution Steps :

Cross-validate spectra with computational tools (e.g., ACD/Labs or ChemDraw predictions).

Recrystallize with mixed solvents (e.g., ethanol/water) to isolate pure product .

Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .

Q. What computational strategies predict the bioactivity or binding interactions of this compound?

- Methodological Answer : Molecular docking and dynamics simulations are key:

- Docking Software : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes with imidazole-binding sites) .

- Parameters : Fluorine’s electronegativity and methanol’s H-bonding capacity are prioritized in scoring functions .

- Validation : Compare docking poses with experimental data (e.g., X-ray crystallography of analogous imidazole complexes ).

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 50–100 ns trajectories .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity of structurally similar imidazole derivatives?

- Methodological Answer : Discrepancies may stem from:

- Assay Variability : Normalize data using positive controls (e.g., known enzyme inhibitors) .

- Structural Nuances : Fluorine’s position (ortho vs. para) drastically alters electronic properties and bioactivity .

- Statistical Validation : Apply ANOVA or t-tests to compare replicate experiments (p < 0.05 threshold) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.